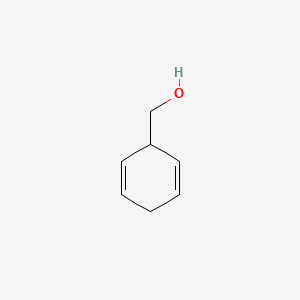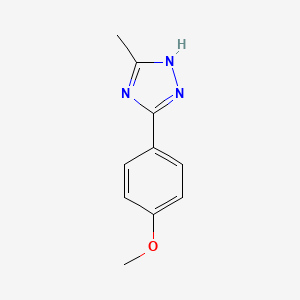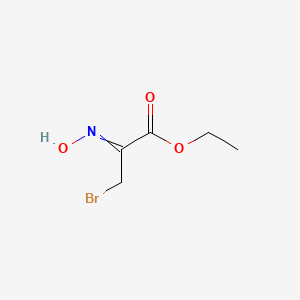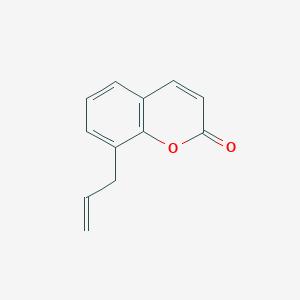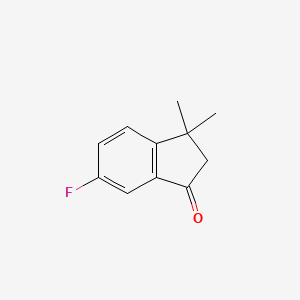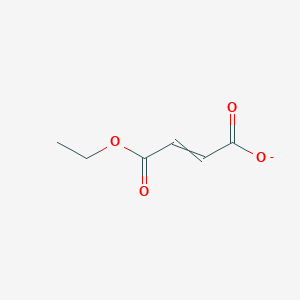
Monoethyl fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Monoethyl fumarate can be synthesized through the esterification of fumaric acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
Fumaric acid+Ethanol→Monoethyl fumarate+Water
The reaction is carried out under reflux conditions to ensure complete conversion of fumaric acid to this compound. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of supercritical fluid technology has also been explored to improve the removal of by-products and increase the purity of the final product .
化学反应分析
Types of Reactions
Monoethyl fumarate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid or other oxidized derivatives.
Reduction: Reduction of this compound can yield succinic acid or its derivatives.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Fumaric acid, maleic acid.
Reduction: Succinic acid.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Monoethyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of metabolic pathways and enzyme functions.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
作用机制
The mechanism by which monoethyl fumarate exerts its effects involves the activation of the Nuclear factor erythroid 2-related factor 2 (NFE2L2) transcription factor. NFE2L2 regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation . This pathway is crucial in mediating the compound’s anti-inflammatory and immunomodulatory effects.
相似化合物的比较
Similar Compounds
Dimethyl fumarate: Another ester derivative of fumaric acid, commonly used in the treatment of multiple sclerosis and psoriasis.
Monomethyl fumarate: The active metabolite of dimethyl fumarate, also used in similar therapeutic applications.
Uniqueness
Monoethyl fumarate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its selective activation of the NFE2L2 pathway and differential effects on cellular processes make it a valuable compound for targeted therapeutic applications .
属性
分子式 |
C6H7O4- |
|---|---|
分子量 |
143.12 g/mol |
IUPAC 名称 |
4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1 |
InChI 键 |
XLYMOEINVGRTEX-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C=CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


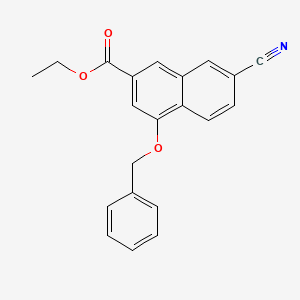
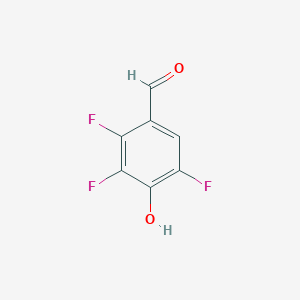
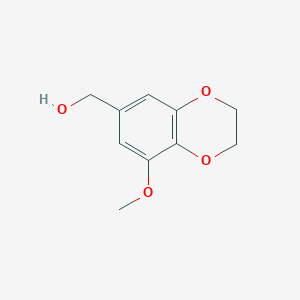
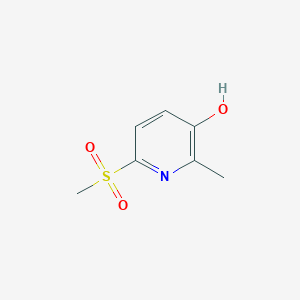
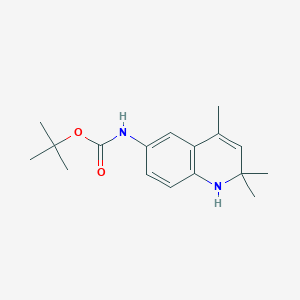
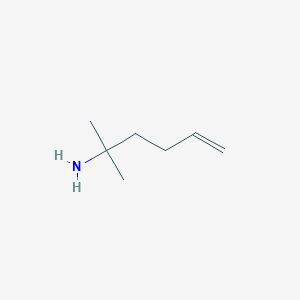
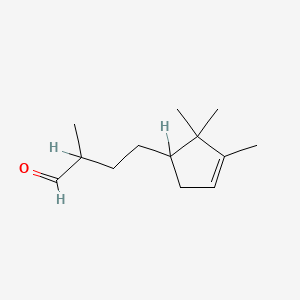
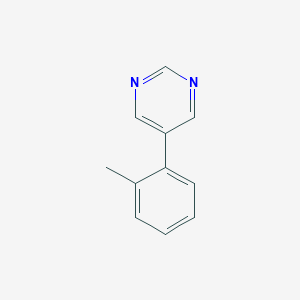
![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)
